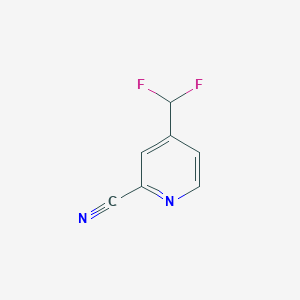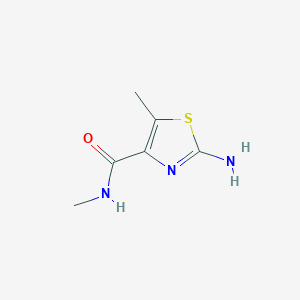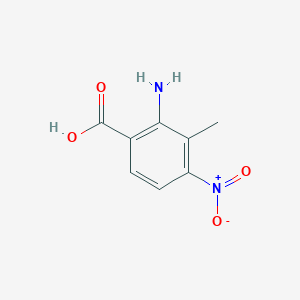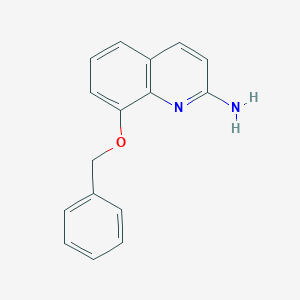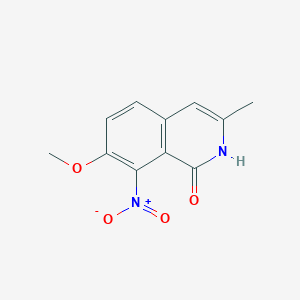
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 3-bromophenylamine with 3,3-dimethylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with the bromine atom at the 4-position.
1-(3-Chlorophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-4,4-dimethylpiperazin-2-one: Similar structure but with different substitution on the piperazine ring.
Uniqueness
1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is unique due to the specific positioning of the bromine atom and the dimethyl groups on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)11(16)15(7-6-14-12)10-5-3-4-9(13)8-10/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
UPXZKEBPICTTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(CCN1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



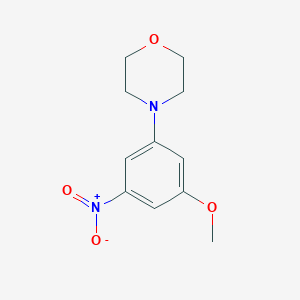
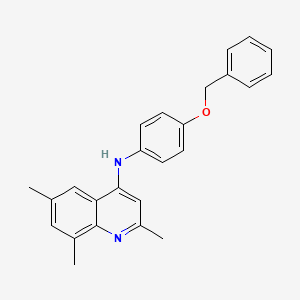
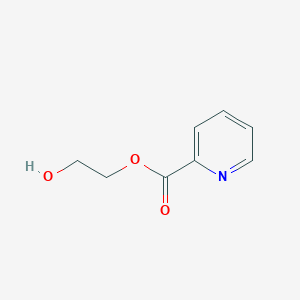


![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

